molecular formula C13H15NO2 B11168823 (2,3-Dihydro-indol-1-yl)-(tetrahydro-furan-2-yl)-methanone

(2,3-Dihydro-indol-1-yl)-(tetrahydro-furan-2-yl)-methanone

Cat. No.: B11168823
M. Wt: 217.26 g/mol
InChI Key: COFQUHDEHCWPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE typically involves the reaction of oxolane-2-carbonyl chloride with 2,3-dihydro-1H-indole under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxolane or indole rings are replaced by other groups. .

Scientific Research Applications

1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE, particularly in its combination of the oxolane and indole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2,3-dihydroindol-1-yl(oxolan-2-yl)methanone

InChI

InChI=1S/C13H15NO2/c15-13(12-6-3-9-16-12)14-8-7-10-4-1-2-5-11(10)14/h1-2,4-5,12H,3,6-9H2

InChI Key

COFQUHDEHCWPGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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